molecular formula C17H17ClN2O4 B3218453 N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide CAS No. 1190131-33-9

N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B3218453
CAS No.: 1190131-33-9
M. Wt: 348.8 g/mol
InChI Key: HDKVQRSXKZXHSR-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base compound, which is characterized by the presence of an azomethine group (-C=N-) Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide involves its interaction with various molecular targets. The azomethine group is crucial for its biological activity, as it can form hydrogen bonds with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to the presence of the 4-chlorophenyl and 3,4,5-trimethoxybenzohydrazide moieties. These structural features contribute to its distinct chemical and biological properties, such as enhanced antimicrobial activity and potential anticancer effects. The combination of these functional groups also allows for diverse chemical reactivity, making it a versatile compound in various research applications .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-4-6-13(18)7-5-11/h4-10H,1-3H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVQRSXKZXHSR-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Reactant of Route 2
N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.